Chemical Purity and Deuterium Enrichment: Montelukast-d6 Sodium Salt vs. Commercial Montelukast Sodium API
Montelukast-d6 Sodium Salt is supplied with a certified purity of ≥99% deuterated forms (d1-d6) from validated commercial sources . In contrast, Montelukast Sodium API (non-deuterated) intended for pharmaceutical formulation typically exhibits purity specifications of 98.0%-102.0% as defined by USP compendial standards, with allowable impurity profiles up to 2.0% for individual impurities [1]. The 99%+ purity specification for the deuterated internal standard directly reduces the contribution of isotopic impurity interference in MS detection, thereby improving lower limit of quantitation (LLOQ) sensitivity [2].
| Evidence Dimension | Chemical Purity (HPLC/UV Area % Normalization) |
|---|---|
| Target Compound Data | ≥99% purity (deuterated forms d1-d6) |
| Comparator Or Baseline | Montelukast Sodium USP: 98.0%-102.0% |
| Quantified Difference | Target compound specification provides ≥1% higher minimum purity threshold; USP standard allows up to 2% total impurities |
| Conditions | Vendor Certificate of Analysis; USP-NF compendial specification |
Why This Matters
Higher minimum purity reduces baseline interference in MS detection, enabling more reliable quantification at lower concentration ranges and minimizing the need for post-acquisition spectral correction.
- [1] United States Pharmacopeia. Montelukast Sodium USP Reference Standard Monograph. USP 2025. View Source
- [2] Said R, et al. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. Current Pharmaceutical Analysis. 2022;19(2):163-175. View Source
